molecular formula C20H25NO6 B144749 4'-Aminodibenzo-18-crown-6 CAS No. 126531-26-8

4'-Aminodibenzo-18-crown-6

Cat. No. B144749
CAS RN: 126531-26-8
M. Wt: 375.4 g/mol
InChI Key: FFYZYAKXQMHVQE-UHFFFAOYSA-N
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Description

4’-Aminodibenzo-18-crown-6 is a cyclic compound widely used as an ionophore . It coordinates with metal ions more readily than other ligands due to its planar oxygen atoms, which provide a strong negative potential barrier .


Synthesis Analysis

The synthesis of 4’-Aminodibenzo-18-crown-6 involves a self-assembly approach between 4’-aminobenzo-18-crown-6 (AB18C6) and Fe3O4–CHO via dehydration condensation . Another method involves the synthesis of crown ether functionalized benzimidazole derivatives from 4,4’-diformyl dibenzo-18-crown-6 ether and various substituted ortho-phenylene and pyridine diamines .


Molecular Structure Analysis

The empirical formula of 4’-Aminodibenzo-18-crown-6 is C16H25NO6 . Its molecular weight is 327.37 . The SMILES string representation of the molecule is Nc1ccc2OCCOCCOCCOCCOCCOc2c1 .


Chemical Reactions Analysis

4’-Aminodibenzo-18-crown-6 can be easily functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ . It can also be used as a metal complexing agent to prepare a variety of molecular complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Aminodibenzo-18-crown-6 include its empirical formula (C16H25NO6), molecular weight (327.37), and its SMILES string representation (Nc1ccc2OCCOCCOCCOCCOCCOc2c1) .

Scientific Research Applications

Ionophore

4’-Aminodibenzo-18-crown-6 is a cyclic compound that is widely used as an ionophore . It coordinates with metal ions more readily than other ligands because of its planar oxygen atoms, which provide a strong negative potential barrier .

Solid-Phase Extraction Adsorbent

This compound can be easily functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb 2+ . This application is particularly useful in environmental science for the detection and removal of heavy metals from water samples .

Metal Complexing Agent

4’-Aminodibenzo-18-crown-6 can also be used as a metal complexing agent to prepare a variety of molecular complexes . This is useful in the field of inorganic chemistry for the synthesis of new materials .

Surface Modification

In the field of nanotechnology, 4’-Aminodibenzo-18-crown-6 can be used in the surface modification by coating with dithiocarbamate on AuNPs for use as a calorimetric probe for the detection of Pb (II) ions in wastewater .

Preparation of Thiophene Analogs

This compound can be used as a precursor for the preparation of thiophene analogs containing copolymers of crown ether to study the chromic properties .

Fabrication of Magnetic Adsorbents

A novel magnetic adsorbent has been designed and fabricated for the adsorption and determination of lead metal ions (Pb2+) based on a self-assembly approach between 4’-aminobenzo-18-crown-6 (AB18C6) and Fe3O4–CHO via dehydration condensation .

Mechanism of Action

Target of Action

The primary target of 4’-Aminodibenzo-18-crown-6 is metal ions . This compound is a cyclic compound and is widely used as an ionophore . It coordinates with metal ions more readily than other ligands because of its planar oxygen atoms which provide a strong negative potential barrier .

Mode of Action

4’-Aminodibenzo-18-crown-6 interacts with its targets, the metal ions, through a process known as complexation . The compound’s oxygen atoms provide a strong negative potential barrier, allowing it to readily coordinate with metal ions . This interaction results in the formation of a complex that can be used for various applications, such as the determination of Pb 2+ .

Biochemical Pathways

It is known that the compound can be used to prepare a variety of molecular complexes . These complexes can potentially interact with various biochemical pathways, depending on the specific metal ions involved.

Result of Action

The molecular and cellular effects of 4’-Aminodibenzo-18-crown-6’s action largely depend on the specific metal ions it interacts with. For instance, when used as a solid-phase extraction adsorbent for the determination of Pb 2+, it has excellent adsorbability and selectivity . This is because the cavity of 4’-Aminodibenzo-18-crown-6 matches with the size of Pb 2+ .

Action Environment

The action, efficacy, and stability of 4’-Aminodibenzo-18-crown-6 can be influenced by various environmental factors. For example, the compound can be easily functionalized with magnetic nanoparticles, which can enhance its utility as a solid-phase extraction adsorbent . Additionally, the compound’s ability to form complexes with metal ions suggests that its action could be influenced by the concentration and type of metal ions present in the environment.

Safety and Hazards

4’-Aminodibenzo-18-crown-6 is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .

Future Directions

4’-Aminodibenzo-18-crown-6 can be functionalized with magnetic nanoparticles and used as a solid-phase extraction adsorbent for the determination of Pb2+ . It can also be used as a metal complexing agent to prepare a variety of molecular complexes . These applications suggest potential future directions for the use of this compound.

Relevant Papers The relevant papers analyzed include a study on the use of 4’-Aminodibenzo-18-crown-6 functionalized magnetic nanoparticles as a solid-phase extraction adsorbent for the determination of Pb2+ , and a study on the synthesis of crown ether functionalized benzimidazole derivatives .

properties

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYZYAKXQMHVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942778
Record name 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Aminodibenzo-18-crown-6

CAS RN

205873-22-9, 126531-26-8
Record name 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminodibenzo-18-crown-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4'-Aminodibenzo-18-crown-6 enable potassium ion detection?

A: 4'-Aminodibenzo-18-crown-6 functions as a selective chelating agent for potassium ions (K+). Its crown ether structure possesses a cavity that closely matches the ionic radius of K+. [, ] When K+ enters this cavity, it forms a stable complex with the crown ether. This complexation event can then be utilized for K+ detection using various methods.

    Q2: What makes 4'-Aminodibenzo-18-crown-6 suitable for potassium ion sensing over other ions?

    A: The selectivity of 4'-Aminodibenzo-18-crown-6 for potassium ions stems from the size matching between the crown ether cavity and the ionic radius of K+. [, ] This specific size complementarity allows for strong binding interactions between the crown ether and K+, while hindering the binding of other ions with significantly different sizes. This inherent selectivity is crucial for accurate K+ detection, particularly in complex biological samples like urine, where other ions are also present.

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